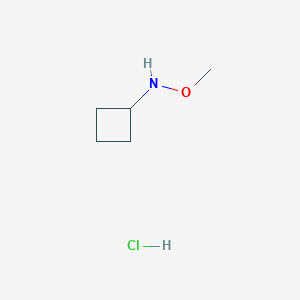
N-Methoxycyclobutanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methoxycyclobutanamine hydrochloride is a chemical compound with the CAS Number: 2361634-91-3 . It has a molecular weight of 137.61 and its IUPAC name is N-cyclobutyl-O-methylhydroxylamine hydrochloride . It is stored at a temperature of 4°C and is in powder form .
Molecular Structure Analysis
The InChI code for N-Methoxycyclobutanamine hydrochloride is 1S/C5H11NO.ClH/c1-7-6-5-3-2-4-5;/h5-6H,2-4H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
N-Methoxycyclobutanamine hydrochloride is a powder . It has a molecular weight of 137.61 and is stored at a temperature of 4°C .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity in Biological Systems
Studies on hydroxycinnamic acid derivatives, which share structural similarities with N-Methoxycyclobutanamine hydrochloride, demonstrate significant antioxidant properties. These compounds effectively protect against free radical-induced damage in biological membranes, such as human low-density lipoprotein (LDL) peroxidation. This suggests a potential for N-Methoxycyclobutanamine hydrochloride in antioxidant applications, given its structural affinity to these compounds (Cheng et al., 2007).
Impact on Reproductive Health
Methoxychlor, a compound structurally related to N-Methoxycyclobutanamine hydrochloride, has been investigated for its effects on the male reproductive system. Studies indicate that methoxychlor can induce oxidative stress in the epididymis and adversely affect sperm quality, highlighting the potential endocrine-disrupting properties of related compounds. This line of research underscores the importance of evaluating N-Methoxycyclobutanamine hydrochloride for similar effects (Latchoumycandane et al., 2002).
Antidepressant Biochemical Profile
Research on Wy-45,030, an ethyl cyclohexanol derivative, reveals a neurochemical profile predictive of antidepressant activity. This compound, like N-Methoxycyclobutanamine hydrochloride, inhibits monoamine uptake without significant side effects common to tricyclic antidepressants. Such studies suggest a potential for N-Methoxycyclobutanamine hydrochloride in developing new antidepressants with fewer side effects (Muth et al., 1986).
Environmental Impact and Bioremediation
Methoxychlor's environmental persistence and toxicity underscore the need for effective bioremediation strategies. A defined consortium of Streptomyces strains has shown potential in methoxychlor bioremediation, suggesting a similar approach could be applicable for N-Methoxycyclobutanamine hydrochloride. This research points towards the environmental considerations and bioremediation potential of chemical compounds in this class (Fuentes et al., 2014).
Safety And Hazards
The safety information for N-Methoxycyclobutanamine hydrochloride indicates that it has the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
N-methoxycyclobutanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-7-6-5-3-2-4-5;/h5-6H,2-4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEYMFBGJGVXHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC1CCC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methoxycyclobutanamine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-benzoylphenyl)-2-{[(1R)-1-phenylethyl]amino}acetamide](/img/structure/B2781637.png)
![2-ethoxy-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide](/img/structure/B2781638.png)
![4-Bromobicyclo[2.2.2]octan-1-amine](/img/structure/B2781639.png)
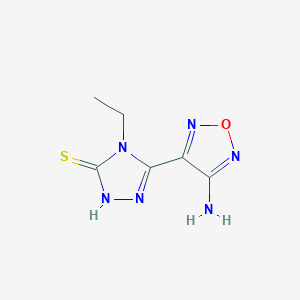
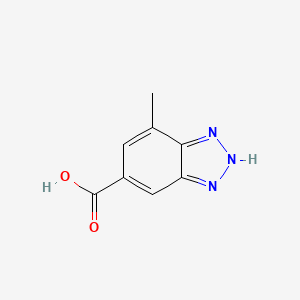
![ethyl 4-(2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2781644.png)
![N-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2781646.png)
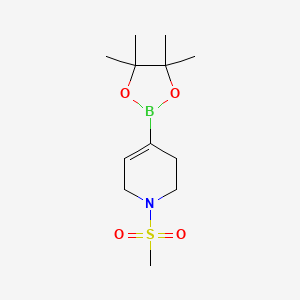
![N-[2-hydroxy-3-(4-methylphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B2781649.png)
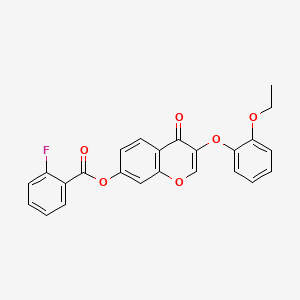
![N-(2-Cyanobutan-2-yl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B2781654.png)
![N-(2-{[1-(tert-butyl)-2-(2-thienylcarbonyl)hydrazino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B2781655.png)
![cyclohex-3-en-1-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2781656.png)
![1-[5-Nitro-2-(propylamino)phenyl]ethanone](/img/structure/B2781658.png)